2-Hydroxy-6-trifluoromethylphenylboronic acid pinacol ester

Description

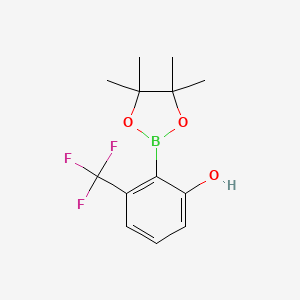

2-Hydroxy-6-trifluoromethylphenylboronic acid pinacol ester is a boronic acid derivative where the boronic acid moiety is protected as a pinacol ester. The phenyl ring is substituted with a hydroxy group at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position. This structure enhances stability and solubility in organic solvents compared to the parent boronic acid . The electron-withdrawing trifluoromethyl group influences reactivity in cross-coupling reactions, making this compound valuable in pharmaceutical synthesis and materials science.

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)10-8(13(15,16)17)6-5-7-9(10)18/h5-7,18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMCXHBDOGTLJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The boronic acid is suspended in anhydrous diethyl ether, followed by the addition of pinacol (1.2 equivalents) and a catalytic base such as triethylamine. The mixture is stirred at room temperature for 15–24 hours under inert conditions. The reaction proceeds via nucleophilic attack of the diol on the electrophilic boron center, culminating in the elimination of water.

Purification and Yield

Crude product purification involves column chromatography using a petroleum ether/ethyl acetate (10:1) gradient, yielding the pinacol ester in ~85–89% purity. Key challenges include mitigating protodeboronation, which is suppressed by the pinacol group’s electron-donating effects.

Grignard-Mediated Boronic Acid Synthesis Followed by Esterification

This two-step approach begins with synthesizing the boronic acid precursor from a halogenated aromatic compound, followed by esterification.

Step 1: Boronic Acid Formation

A solution of 2-bromo-6-trifluoromethylphenol in tetrahydrofuran (THF) is treated with isopropyl magnesium chloride (2.0 equivalents) at −78°C to generate the aryl Grignard reagent. Subsequent addition of triethyl borate (2.3 equivalents) and warming to room temperature yield the boronic acid after acidic workup.

Step 2: Pinacol Esterification

The crude boronic acid is reacted with pinacol in dichloromethane, using pyridine as a base to scavenge hydrogen fluoride byproducts from the trifluoromethyl group. The ester is isolated via silica gel chromatography, achieving a combined yield of 50–60% over two steps.

One-Pot Borylation via Sulfuryl Fluoride Activation

A modern, streamlined method employs sulfuryl fluoride (SO₂F₂) to activate phenolic hydroxyl groups for direct borylation.

Reaction Protocol

-

Activation : 2-Hydroxy-6-trifluoromethylphenol is treated with SO₂F₂ in the presence of diisopropylamine (3.0 equivalents) in dichloromethane at 25°C for 4 hours, forming the reactive fluorosulfate intermediate.

-

Borylation : Bis(pinacolato)diboron (B₂pin₂, 1.5 equivalents), palladium chloride (0.5 mol%), XPhos ligand (1 mol%), and sodium acetate (3.0 equivalents) are added in isopropanol at 80°C for 12 hours.

Efficiency and Scope

This method bypasses boronic acid isolation, achieving a 93% yield of the pinacol ester in a single pot. The palladium catalyst facilitates Miyaura borylation, substituting the fluorosulfate group with a pinacol boronate.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Reaction Time | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Esterification | Boronic acid | 15–24 h | 85–89% | Simplicity; minimal byproducts | Requires pre-synthesized boronic acid |

| Grignard-Esterification | 2-Bromo-6-trifluoromethylphenol | 24–36 h | 50–60% | Tolerates electron-withdrawing groups | Multi-step; low overall yield |

| One-Pot Borylation | Phenol derivative | 16 h | 93% | High efficiency; no intermediate isolation | Requires specialized reagents (SO₂F₂) |

Optimization Strategies and Challenges

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-trifluoromethylphenylboronic acid pinacol ester undergoes various types of reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid and pinacol.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions are employed.

Major Products Formed

Suzuki-Miyaura Coupling: The major product is the biaryl or vinyl-aryl compound.

Hydrolysis: The products are 2-Hydroxy-6-trifluoromethylphenylboronic acid and pinacol.

Scientific Research Applications

Organic Synthesis

2-Hydroxy-6-trifluoromethylphenylboronic acid pinacol ester serves as a vital reagent in organic synthesis. Its primary application lies in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction, which is essential for constructing complex organic molecules. This reaction involves:

- Oxidative Addition : Interaction with palladium catalysts to form a palladium complex.

- Transmetalation : Transfer of the organic group from the boronic ester to the palladium complex.

- Reductive Elimination : Formation of the desired product and regeneration of the palladium catalyst.

This compound's stability and reactivity make it particularly useful for synthesizing pharmaceuticals and agrochemicals, where efficient carbon-carbon bond formation is required.

Biological Applications

Research indicates that this compound exhibits notable biological activities, making it a candidate for various medicinal applications:

- Anticancer Properties : Studies suggest that boronic acid derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this ester have shown efficacy against various cancer cell lines, indicating potential in cancer treatment.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as proteases, by forming covalent bonds with their active sites. This characteristic positions it as a promising lead compound in drug design targeting enzyme-related diseases.

- Antibacterial Activity : In vitro studies have demonstrated that boronic acids can exhibit antibacterial properties against certain strains of bacteria, suggesting potential applications in developing new antibiotics.

Industrial Applications

In addition to its roles in academic research, this compound finds applications in various industrial processes:

- Production of Advanced Materials : The compound is utilized in synthesizing advanced materials and polymers due to its unique chemical properties.

- Drug Delivery Systems : Its ability to form stable complexes with biological targets makes it suitable for developing targeted drug delivery systems.

Case Studies

Several studies have explored the applications of this compound:

- Study on Anticancer Activity : A research article examined the effects of boronic acid derivatives on cancer cell lines, highlighting their potential to inhibit tumor growth effectively.

- Enzyme Inhibition Research : Another study focused on the inhibition of specific proteases by boronic acids, demonstrating their capability to act as reversible inhibitors through covalent bond formation.

- Antibacterial Efficacy Assessment : A comparative analysis evaluated the antibacterial activity of various boronic acids against common bacterial strains, indicating significant inhibition at specific concentrations.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-trifluoromethylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Solubility and Reactivity

Pinacol esters generally exhibit superior solubility in organic solvents compared to their parent boronic acids. For example:

- Phenylboronic acid pinacol ester shows moderate solubility in chloroform and high solubility in ethers and ketones .

- 2-Fluoro-6-hydroxybenzeneboronic acid pinacol ester () has a fluorine substituent, which is less electron-withdrawing than -CF₃. This results in slightly lower reactivity in Suzuki-Miyaura couplings compared to the trifluoromethyl analogue .

- 4-Nitrophenylboronic acid pinacol ester () reacts rapidly with H₂O₂ due to the strong electron-withdrawing nitro group, whereas the trifluoromethyl-substituted compound may exhibit slower kinetics due to reduced electron deficiency at the boron center.

Table 1: Solubility and Reactivity Comparison

Electronic and Steric Effects in Cross-Coupling Reactions

The trifluoromethyl group’s strong electron-withdrawing nature activates the boronic ester for palladium-catalyzed cross-couplings. For instance:

- 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester () has a chloro substituent, which is less electron-withdrawing than -CF₃, leading to slower coupling rates .

- 2-Amino-4-(methoxycarbonyl)benzeneboronic acid pinacol ester () contains an electron-donating methoxycarbonyl group, reducing its suitability for reactions requiring electron-deficient boronates.

Table 2: Cross-Coupling Performance

Stability and Handling

Pinacol esters are generally stable at ambient temperatures, but substituents influence hygroscopicity and storage requirements:

Biological Activity

2-Hydroxy-6-trifluoromethylphenylboronic acid pinacol ester (C13H16BF3O) is a notable compound within the class of boronic acids, recognized for its diverse biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a hydroxyl group and a trifluoromethyl group on the phenyl ring, which significantly influences its reactivity and biological interactions. Its molecular weight is approximately 288.07 g/mol, and it is characterized by the ability to form reversible covalent bonds with various nucleophiles, making it a valuable tool in medicinal chemistry and organic synthesis.

Biological Activity

Research indicates that boronic acids, including this compound, exhibit significant biological activities:

- Anticancer Properties : Studies have shown that boronic acid derivatives can interfere with cancer cell proliferation. For instance, compounds similar to this ester have been evaluated for their efficacy against various cancer cell lines, demonstrating potential in inhibiting tumor growth .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as proteases. Boronic acids can act as reversible inhibitors by forming covalent bonds with the active site of the enzyme .

- Antibacterial Activity : Research has highlighted the antibacterial properties of boronic acids. In vitro studies have shown that these compounds can be effective against certain bacterial strains, suggesting potential applications in developing new antibiotics .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Boronic Acid : The initial step involves the reaction of trifluoromethylphenyl compounds with boron reagents.

- Pinacol Ester Formation : This is achieved through a transesterification process where pinacol is used to protect the boronic acid during subsequent reactions .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry assessed various boronic acid derivatives for their anticancer effects. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Enzyme Inhibition

Another research article investigated the inhibitory effects of this compound on serine proteases. The findings revealed that it binds effectively to the enzyme's active site, demonstrating a competitive inhibition mechanism. Kinetic studies provided detailed insights into the binding affinity and inhibition constants .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-Hydroxy-4-trifluoromethylphenylboronic acid pinacol ester | C13H16BF3O | Similar trifluoromethyl substitution; different position of hydroxyl group |

| 4-Hydroxy-2-(trifluoromethyl)phenylboronic acid pinacol ester | C13H16BF3O | Different positional isomer; potential variation in reactivity |

| 2-Fluoro-6-(trifluoromethyl)phenylboronic acid pinacol ester | C13H15BF4O2 | Fluorine substitution instead of hydroxyl; altered electronic properties |

This table illustrates how variations in functional groups and their positions can affect the biological activity and reactivity profiles of these compounds.

Q & A

Q. What are the recommended synthetic routes for preparing 2-hydroxy-6-trifluoromethylphenylboronic acid pinacol ester, and how are purity and structural integrity validated?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling precursors or direct boronation of halogenated aromatic intermediates. For example, tert-butyl 3-methyl-4-(pinacol boronate)phenylcarbamate derivatives are synthesized via palladium-catalyzed cross-coupling reactions under inert atmospheres . Characterization employs:

Q. How does pH influence the stability and reactivity of this boronic acid pinacol ester in aqueous media?

- Methodological Answer : Stability studies in Tris-HCl buffers (pH 6.91–10.95) show that pinacol esters hydrolyze to boronic acids under alkaline conditions, with optimal stability near neutral pH (7.27). Reactivity with nucleophiles (e.g., HO) is pH-dependent, as demonstrated in UV-vis kinetic assays tracking 4-nitrophenol formation at 400 nm .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer :

- Chemical Sensors : Acts as a HO probe via oxidation to phenolic derivatives, detectable spectrophotometrically .

- Suzuki-Miyaura Cross-Coupling : Used to introduce trifluoromethyl-hydroxyphenyl motifs into biaryl structures .

- Protecting Group Strategies : The pinacol ester stabilizes boronic acids during multi-step syntheses .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in cross-coupling reactions with electron-deficient aryl halides?

- Methodological Answer :

- Catalyst Selection : Use Pd(dppf)Cl or XPhos Pd G3 for electron-deficient substrates.

- Solvent Optimization : Employ THF/MeOH/water mixtures (4:1:1) to enhance solubility and reduce side reactions .

- Temperature Control : Reactions at 100°C under microwave irradiation improve kinetics without decomposition .

Q. How should conflicting data on the compound’s reactivity in different solvent systems be resolved?

- Methodological Answer :

- Controlled Replication : Repeat experiments in DMSO, DMF, and THF with standardized concentrations (e.g., 100 μM).

- Mechanistic Probes : Use NMR to monitor boronate ester stability and hydrolysis intermediates .

- Computational Modeling : DFT calculations to predict solvent effects on transition states .

Q. What spectroscopic techniques are most effective for tracking the compound’s degradation or byproduct formation under oxidative conditions?

- Methodological Answer :

- UV-vis Spectroscopy : Monitor absorbance at 400 nm for phenolic byproducts (e.g., 4-nitrophenol) .

- LC-MS/MS : Identify degradation products with high sensitivity.

- Infrared (IR) Spectroscopy : Detect B-O bond cleavage (stretching at ~1350 cm) .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.